1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-b]pyrazine core structure, which is fused with a hexahydrothieno ring The presence of a 4-chlorophenyl group and an isobutyl side chain further adds to its structural complexity
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thieno[3,4-b]pyrazine precursor under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has been explored for its applications in various scientific research fields:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties, making it a candidate for further biological studies.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: In materials science, the compound can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one: Lacks the 6,6-dioxide functionality, which may result in different chemical reactivity and biological activity.
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 5,5-dioxide: The position of the dioxide groups can influence the compound’s properties and interactions with biological targets.
1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 7,7-dioxide: Similar to the 6,6-dioxide compound but with the dioxide groups at different positions, potentially leading to variations in activity and stability.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2-methylpropyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c1-11(2)7-18-8-16(20)19(13-5-3-12(17)4-6-13)15-10-23(21,22)9-14(15)18/h3-6,11,14-15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFDDAXPMKPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.